molecular formula C17H15N5OS3 B2443736 2-(methylsulfanyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}pyridine-3-carboxamide CAS No. 1211263-84-1

2-(methylsulfanyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}pyridine-3-carboxamide

Cat. No.: B2443736
CAS No.: 1211263-84-1
M. Wt: 401.52
InChI Key: GJDNRLPXEMZHNL-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}pyridine-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Scientific Research Applications

2-(methylsulfanyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

    Industry: Used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. If it’s a drug, it might interact with a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its toxicity and reactivity. Proper safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its biological activity, developing methods for its synthesis, or investigating its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiazolo[3,2-b][1,2,4]triazole core through cyclization reactions. The thiophene ring is then introduced via coupling reactions, such as the Sonogashira coupling reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-2-thiazoline
  • 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
  • Thieno[3,2-b]thiophene-fused BODIPY derivatives

Uniqueness

What sets 2-(methylsulfanyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}pyridine-3-carboxamide apart is its unique combination of heterocyclic structures, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or unique electronic properties for material science applications.

Properties

IUPAC Name

2-methylsulfanyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS3/c1-24-16-12(4-2-7-19-16)15(23)18-8-6-11-10-26-17-20-14(21-22(11)17)13-5-3-9-25-13/h2-5,7,9-10H,6,8H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDNRLPXEMZHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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